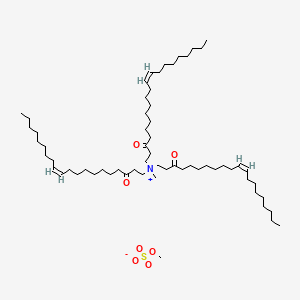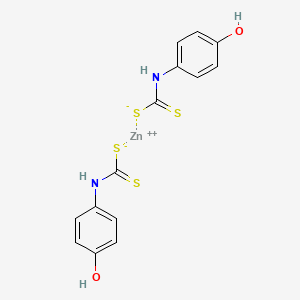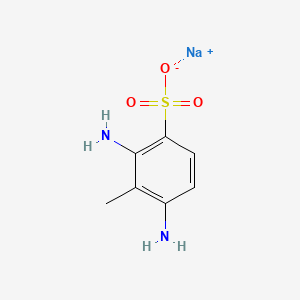
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt: is a chemical compound that belongs to the class of triazine derivatives. This compound is known for its unique structure, which includes a triazine ring with three keto groups and a zinc ion. It is used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt typically involves the reaction of cyanuric acid with zinc salts under controlled conditions. The general reaction can be represented as follows:
Starting Materials: Cyanuric acid and zinc chloride.
Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature range of 60-80°C.
Procedure: Cyanuric acid is dissolved in water, and zinc chloride is added slowly with constant stirring. The mixture is heated to the desired temperature and maintained for several hours to ensure complete reaction.
Isolation: The product is isolated by filtration, washed with water, and dried under vacuum.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves:
Continuous Feeding: Cyanuric acid and zinc chloride are continuously fed into the reactor.
Temperature Control: The reactor temperature is precisely controlled to maintain optimal reaction conditions.
Product Recovery: The product is continuously removed from the reactor, filtered, and dried using industrial drying equipment.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazine ring allows for substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazine derivatives with additional oxygen functionalities.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various triazine derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in water treatment processes to remove heavy metals and other contaminants.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt involves its ability to form stable complexes with metal ions. The triazine ring and keto groups provide multiple coordination sites for binding with metal ions, making it effective in capturing and removing heavy metals from solutions. The zinc ion also plays a crucial role in stabilizing the structure and enhancing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt
- 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt hydrate
- Trimercapto-s-triazine
Uniqueness
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt is unique due to its zinc ion, which provides additional stability and reactivity compared to similar compounds. The presence of zinc enhances its ability to form stable complexes with various metal ions, making it more effective in applications such as water treatment and metal ion capture.
Propiedades
Número CAS |
24468-28-8 |
|---|---|
Fórmula molecular |
C3H3N3O3Zn+2 |
Peso molecular |
194.5 g/mol |
Nombre IUPAC |
zinc;1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3H3N3O3.Zn/c7-1-4-2(8)6-3(9)5-1;/h(H3,4,5,6,7,8,9);/q;+2 |
Clave InChI |
GDVNODJYFJDZOU-UHFFFAOYSA-N |
SMILES canónico |
C1(=O)NC(=O)NC(=O)N1.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


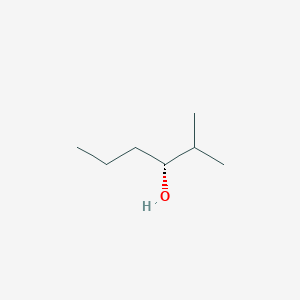


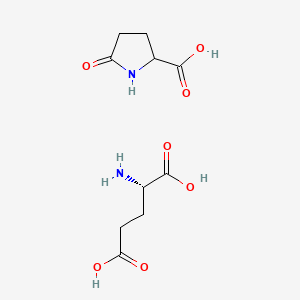
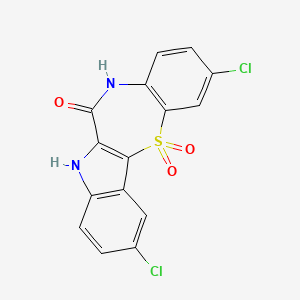
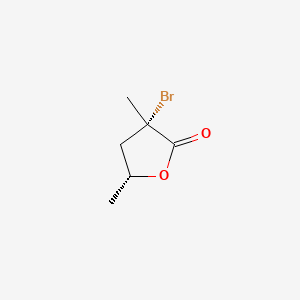
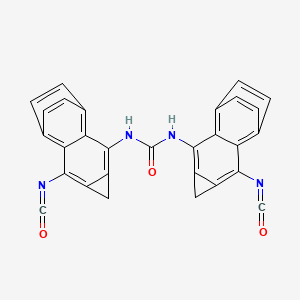

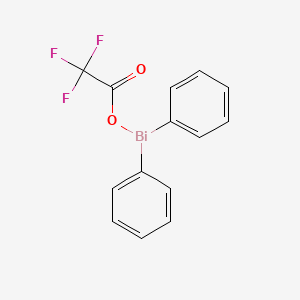
![Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin](/img/structure/B12666300.png)
